![molecular formula C20H19F2N3O4 B2663887 N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-44-5](/img/structure/B2663887.png)
N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a carboxamide group (-CONH2), which is a functional group consisting of a carbonyl (RR’C=O) and an amine (NR2), linked to the pyrimidine ring. The molecule also contains a 3,4-difluorophenyl group and a 2,4-dimethoxyphenyl group, which are both aromatic rings with different substituents.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the various substituents adding to the complexity of the molecule. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would typically be used to analyze the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Medicinal Applications
The synthesis of structurally similar compounds has been a significant area of research, focusing on their potential medicinal applications. For instance, compounds derived from similar tetrahydropyrimidine scaffolds have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. Such compounds show promise as cyclooxygenase inhibitors and possess analgesic and anti-inflammatory properties, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020). Additionally, these compounds have been investigated for their antimicrobial efficacy against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Akbari et al., 2008).
Material Science Applications
In the realm of material science, the related structural frameworks have been utilized to synthesize new aromatic polyamides and polyimides with potential applications in electronics and as materials with special properties such as electrochromism and thermal stability. These materials are amorphous, have good solubility in organic solvents, and can be cast into flexible films, exhibiting high glass-transition temperatures and thermal stability (Chang & Liou, 2008).
Antitubercular and Antibacterial Activities
The structural analogs of tetrahydropyrimidine derivatives have also been synthesized and screened for their antitubercular and antibacterial activities. Some derivatives have shown potent activity against Mycobacterium tuberculosis as well as other bacterial strains, indicating their potential as leads for the development of new antitubercular and antibacterial agents (Bodige et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O4/c1-10-17(19(26)24-11-4-7-14(21)15(22)8-11)18(25-20(27)23-10)13-6-5-12(28-2)9-16(13)29-3/h4-9,18H,1-3H3,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGADUZHQAFLGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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